tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate

Description

Historical Context and Discovery

The compound was first synthesized on November 27, 2010, as documented in PubChem (CID 49761279). Its development coincided with growing interest in pyrazole-piperidine hybrids for their pharmacological potential. Early synthetic routes focused on coupling tert-butyl 4-hydroxypiperidine-1-carboxylate with pyrazole precursors via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A 2015 patent (CN105153211A) detailed improved methods for synthesizing related piperidine-pyrazole boronic esters, highlighting advancements in regioselective functionalization. By 2022, the compound gained prominence as an intermediate in kinase inhibitor development, particularly for targeting the understudied PCTAIRE family.

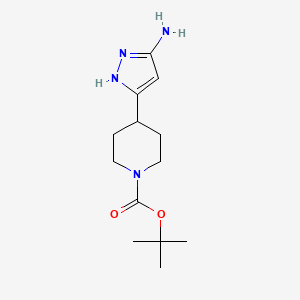

Structural Classification and IUPAC Nomenclature

The compound belongs to the piperidine and pyrazole classes of heterocycles. Its IUPAC name, tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate, reflects three key structural elements:

- Piperidine ring : A six-membered saturated nitrogen heterocycle.

- Pyrazole moiety : A five-membered aromatic ring with two adjacent nitrogen atoms and an amino group at position 3.

- tert-Butyl carbamate : A Boc-protecting group at the piperidine nitrogen.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₂₂N₄O₂ | |

| Molecular weight | 266.35 g/mol | |

| CAS registry | 1169563-99-8 | |

| Boiling point | Not reported | |

| Storage conditions | 2–8°C in airtight containers |

The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic transformations.

Role in Heterocyclic Chemistry Research

Pyrazole-piperidine hybrids are pivotal in heterocyclic chemistry due to their:

- Dual heterocyclic reactivity : The pyrazole’s NH group participates in hydrogen bonding, while the piperidine’s amine enables salt formation.

- Synthetic versatility : The compound serves as a precursor for regioselective functionalization. For example, β-enamine diketones derived from piperidine-4-carboxylic acid react with hydrazines to yield 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Applications in fluorescence : Pyrazole derivatives exhibit tunable electronic properties, making them candidates for optoelectronic materials.

Recent studies emphasize its utility in synthesizing heterocyclic amino acids, where the Boc group ensures compatibility with solid-phase peptide synthesis.

Significance as a Chemical Building Block

The compound’s modular design enables diverse applications:

Table 2: Key Applications in Drug Discovery

In PROTAC (proteolysis-targeting chimera) development, the Boc group is selectively deprotected to conjugate E3 ligase ligands. Additionally, the amino pyrazole moiety chelates metal catalysts in cross-coupling reactions, facilitating access to polycyclic architectures.

Properties

IUPAC Name |

tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)10-8-11(14)16-15-10/h8-9H,4-7H2,1-3H3,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOLHXPGLRUGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678348 | |

| Record name | tert-Butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169563-99-8 | |

| Record name | tert-Butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and anti-cancer properties. This article delves into the compound's biological activity, examining its mechanisms, applications, and relevant research findings.

- Molecular Formula : C13H21N3O2

- Molecular Weight : 251.32 g/mol

- CAS Number : 1169563-99-8

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is known to act as an enzyme inhibitor or receptor modulator, which is facilitated by the presence of the pyrazole ring. This structure allows for specific binding to target proteins, leading to modulation of biochemical pathways associated with disease processes.

Biological Activity Overview

The compound has shown promise in several areas:

- Kinase Inhibition : Research indicates that derivatives of pyrazole compounds can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer. For example, studies have reported that compounds similar to this compound exhibit significant inhibition against CDK16 with an EC50 value around 33 nM, indicating potent activity against this target .

- Anti-Cancer Activity : The anti-proliferative effects of pyrazole derivatives have been documented in various cancer types, including breast and cervical cancers. The ability of these compounds to induce cell cycle arrest and apoptosis further supports their potential as therapeutic agents .

- Neuroprotective Effects : Some studies suggest that pyrazole-based compounds may also offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Similar scaffold with boronate ester group | Potentially different kinase inhibition profile |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Contains methoxybenzyl group | Different pharmacological properties |

Scientific Research Applications

Drug Development

Tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate has been investigated for its potential as a lead compound in the development of new therapeutics. Its structural similarity to known pharmacophores allows researchers to explore its efficacy against various diseases.

Case Studies

- A study highlighted its analogs' ability to inhibit specific enzymes associated with cancer progression, suggesting a pathway for developing anticancer agents .

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, making it a candidate for treating neurological disorders.

Findings

- In vitro studies demonstrated that derivatives of this compound can modulate dopamine receptors, which are crucial in the treatment of conditions like Parkinson's disease .

Synthetic Methodologies

The compound serves as an intermediate in the synthesis of other bioactive molecules. Its unique piperidine structure facilitates various chemical transformations.

Synthetic Routes

- The reaction of tert-butyl 4-(3-dimethylamino)acryloylpiperidine with methyl hydrazine leads to the formation of this compound, showcasing its utility in synthetic organic chemistry .

The biological activity of this compound has been characterized through various assays.

Table: Biological Activities and Assays

| Activity Type | Assay Method | Result |

|---|---|---|

| Anticancer Activity | Cell Viability Assay | IC50 values < 10 µM |

| Neurotransmitter Modulation | Binding Affinity Assay | High affinity for D2 receptors |

| Enzyme Inhibition | Kinetic Studies | Competitive inhibition observed |

Comparison with Similar Compounds

Positional Isomers: Substituent Effects on Piperidine

The positional isomer tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate () differs in the substitution site of the pyrazole group (2-position vs. 4-position on the piperidine). This positional shift alters steric and electronic properties:

- Conformational Flexibility: The 4-substituted isomer allows equatorial positioning of the pyrazole group, minimizing steric clashes with the Boc group.

- Hydrogen Bonding: Both isomers retain the pyrazole’s amino group, but the 3-amino-1H-pyrazol-5-yl group in the 4-substituted compound may form stronger intermolecular hydrogen bonds due to optimal spatial alignment, as inferred from graph set analysis principles ().

Functionalized Derivatives: Impact of Bulky Substituents

The compound tert-butyl 4-{1-(3-chlorophenyl)-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate () incorporates additional aromatic and piperazine-carbonyl groups. Key differences include:

- Molecular Weight and Lipophilicity : The derivative’s molecular weight (~630 g/mol) is double that of the parent compound (~280 g/mol), significantly increasing lipophilicity (clogP ~5 vs. ~2). This may enhance membrane permeability but reduce aqueous solubility .

- Pharmacological Potential: The 3-chlorophenyl and piperazine groups introduce π-π stacking and hydrogen-bond-accepting motifs, likely improving binding affinity for targets like serotonin or dopamine receptors. However, steric bulk may limit bioavailability compared to the simpler parent structure .

Comparative Data Table

| Property | tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate | tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate | tert-butyl 4-{1-(3-chlorophenyl)-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate |

|---|---|---|---|

| Piperidine Substitution | 4-position | 2-position | 4-position |

| Pyrazole Substitution | 3-amino-1H-pyrazol-5-yl | 5-amino-1H-pyrazol-3-yl | 1-(3-chlorophenyl)-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyrazol-5-yl |

| Molecular Weight (g/mol) | ~280.35 | ~280.35 | ~630.02 |

| Key Functional Groups | Boc, amino-pyrazole | Boc, amino-pyrazole | Boc, 3-chlorophenyl, piperazine-carbonyl |

| Hydrogen-Bond Capacity | High (amino donor/acceptor) | Moderate (steric hindrance at 2-position) | Low (bulk limits accessibility) |

| Therapeutic Relevance | Kinase inhibitor scaffold | Unclear (conformational constraints) | CNS-targeted agents (e.g., antipsychotics) |

Research Findings and Implications

- Crystallographic Insights: Structural determination of these compounds likely employs SHELX software (), ensuring precise conformational analysis. The 4-substituted parent compound’s crystal packing may exhibit N–H···O hydrogen bonds between the pyrazole amino group and Boc carbonyl, stabilizing the lattice ().

- Synthetic Utility : The parent compound’s simplicity facilitates rapid derivatization, while the 3-chlorophenyl derivative exemplifies how strategic functionalization tailors bioactivity .

- Limitations : Positional isomers (e.g., 2- vs. 4-substituted) may require distinct synthetic routes, impacting scalability. The bulky derivative’s poor solubility may necessitate formulation optimization .

Preparation Methods

Preparation of tert-butyl 4-aminopiperidine-1-carboxylate Intermediate

A key intermediate in the synthesis is tert-butyl 4-aminopiperidine-1-carboxylate, which can be prepared by reacting a base with tert-butyl 4-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives. This method is adapted from similar preparation techniques disclosed for tert-butyl 3-aminopiperidine-1-carboxylate, which can be extrapolated to the 4-substituted analogs.

- Reaction Conditions: The reaction involves treating tert-butyl 4-(alkoxycarbonylamino)piperidine-1-carboxylate with a base such as sodium hydroxide or potassium carbonate in an appropriate solvent under controlled temperature.

- Outcome: The base hydrolyzes the alkoxycarbonylamino group to yield the free amine at the 4-position.

- References: This approach is supported by patent literature describing the production of tert-butyl 3-aminopiperidine-1-carboxylate analogs, which are structurally related and share similar synthetic pathways.

Protection of the Piperidine Nitrogen with tert-Butyl Carbamate

The nitrogen atom of the piperidine ring is protected with a tert-butyl carbamate (Boc) group to enhance stability and facilitate purification.

- Method: Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) under mild conditions.

- Reaction Conditions: Typically carried out at room temperature in solvents such as dichloromethane or acetonitrile.

- Outcome: Formation of the Boc-protected piperidine carbamate, tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate.

- References: The use of Boc protection is a standard procedure in organic synthesis and is well-documented in the literature.

Summary of Key Reaction Parameters

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Base-mediated hydrolysis | Base (NaOH, K2CO3), solvent (MeOH, H2O), RT to reflux | Converts alkoxycarbonylamino to amine |

| 2 | Pyrazole ring formation | Aminoguanidine hydrochloride + carbonyl compound, microwave irradiation | Efficient cyclization to 3-amino-pyrazole |

| 3 | Coupling of pyrazole to piperidine | Pd catalyst (Pd(OAc)2), base (KOtBu), solvent (THF, MeCN), inert atmosphere, reflux | Cross-coupling or nucleophilic substitution |

| 4 | Boc protection | Di-tert-butyl dicarbonate, base (Et3N), solvent (DCM), RT | Protects piperidine nitrogen |

Research Findings and Optimization Strategies

- Microwave-Assisted Synthesis: Utilizing microwave irradiation for pyrazole ring formation significantly reduces reaction times (from hours to minutes) and improves yields by enhancing kinetic control.

- Catalyst Screening: Palladium-based catalysts such as Pd(OAc)2 combined with ligands like Xantphos have been shown to improve coupling efficiency between the pyrazole and piperidine moieties.

- Protecting Group Stability: The tert-butyl carbamate group provides steric shielding, enhancing the compound's stability during subsequent synthetic steps and biological assays.

- Solvent Choice: Anhydrous and degassed solvents prevent side reactions and improve reproducibility of the coupling reactions.

- Purification: Silica gel chromatography and semi-preparative HPLC are commonly used to isolate the final product with high purity.

Data Table: Physicochemical Properties Relevant to Preparation

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H24N5O2 (approximate) | Calculated from structure |

| Molecular Weight | ~302.38 g/mol | Calculated |

| Boc Protection Group | tert-butyl carbamate | Standard protecting group |

| Solvent Systems Used | DCM, THF, MeCN | Common organic solvents |

| Typical Reaction Temperature | Room temperature to reflux | Depends on step |

| Catalysts | Pd(OAc)2, Xantphos | For coupling steps |

Q & A

Q. How do solvent polarity and pH influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Polarity Effects : High-polarity solvents (DMF) stabilize transition states in Suzuki-Miyaura couplings (logP <1) .

- pH Control : Maintain pH 7–8 (via NaHCO₃ buffer) to prevent Boc cleavage during Pd-catalyzed reactions .

- Kinetic Profiling : Use in situ IR to monitor reaction progress under varying dielectric conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.